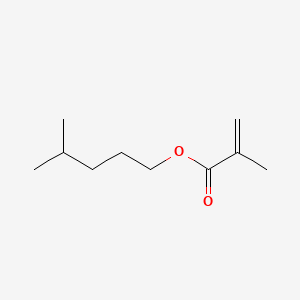
4-Methylpentyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpentyl methacrylate, also known as 2-Propenoic acid, 2-methyl-, 4-methylpentyl ester, is a chemical compound with the molecular formula C10H18O2. It is an ester of methacrylic acid and 4-methylpentanol. This compound is used in various industrial applications, particularly in the production of polymers and copolymers due to its ability to undergo polymerization reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylpentyl methacrylate can be synthesized through the esterification of methacrylic acid with 4-methylpentanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where methacrylic acid and 4-methylpentanol are fed into a reactor along with a suitable catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methylpentyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers with other monomers.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to methacrylic acid and 4-methylpentanol.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Polymerization: Polymers and copolymers used in coatings, adhesives, and plastics.
Hydrolysis: Methacrylic acid and 4-methylpentanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
4-Methylpentyl methacrylate has several applications in scientific research:
Polymer Science: Used as a monomer in the synthesis of polymers and copolymers with specific properties for coatings, adhesives, and sealants.
Biomedical Engineering: Utilized in the development of hydrogels and other biomaterials for drug delivery and tissue engineering.
Material Science: Employed in the creation of high-performance materials with enhanced mechanical and thermal properties.
Mechanism of Action
The primary mechanism of action for 4-Methylpentyl methacrylate involves its ability to undergo polymerization reactions. The methacrylate group contains a double bond that can be activated by initiators to form free radicals. These free radicals then propagate the polymerization process, leading to the formation of long polymer chains. The ester group in the compound also allows for various chemical modifications, enhancing its versatility in different applications .
Comparison with Similar Compounds
Similar Compounds
Methyl methacrylate: A widely used monomer in the production of polymethyl methacrylate (PMMA).
Butyl methacrylate: Used in the production of flexible and impact-resistant polymers.
Ethyl methacrylate: Known for its use in dental materials and coatings
Uniqueness
4-Methylpentyl methacrylate is unique due to its specific alkyl chain, which imparts distinct properties to the resulting polymers. The presence of the 4-methylpentyl group can influence the polymer’s flexibility, hydrophobicity, and thermal stability, making it suitable for specialized applications where these properties are desired .
Properties
CAS No. |
7766-61-2 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4-methylpentyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-8(2)6-5-7-12-10(11)9(3)4/h8H,3,5-7H2,1-2,4H3 |
InChI Key |
TZCGFWIYMJNJIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




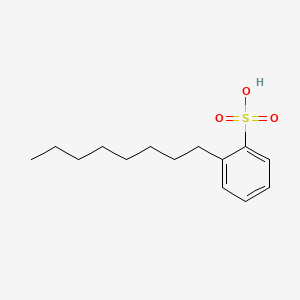


![Tris[(2-ethylhexanoyl)oxy]methylstannane](/img/structure/B13753328.png)
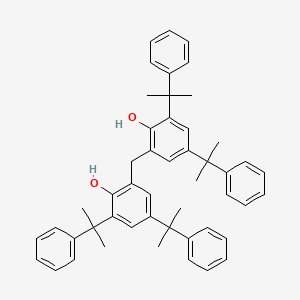
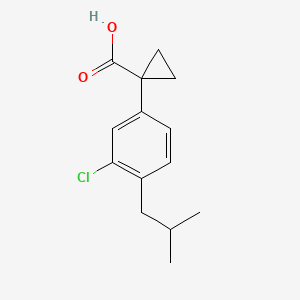
![[Dimethyl(2-phenylethyl)silyl]methyl acetate](/img/structure/B13753339.png)

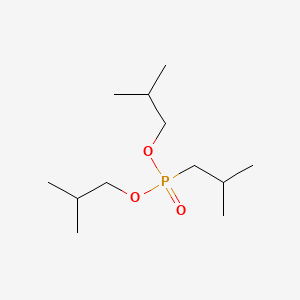

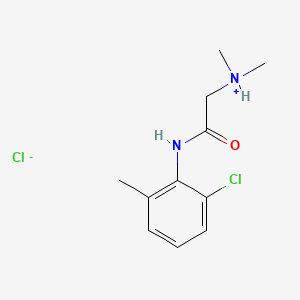
![Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester](/img/structure/B13753379.png)
